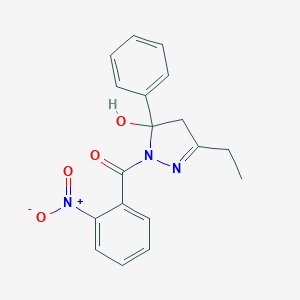
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5-position of the benzothiazole ring and an acetamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be achieved through several synthetic pathways. One common method involves the reaction of 5-nitro-2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.
Another approach involves the use of 5-nitro-2-chlorobenzothiazole as a starting material. This compound can be reacted with acetamide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of starting materials, solvents, and reaction conditions can be optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions. For example, it can be hydrolyzed to the corresponding amine using acidic or basic conditions.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-amino-1,3-benzothiazol-2-ylacetamide.
Substitution: 5-nitro-1,3-benzothiazol-2-ylamine.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a potential antimicrobial and anticancer agent. The nitro group and benzothiazole ring are known to contribute to its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology: It may serve as a probe or marker in biological studies due to its unique chemical structure and reactivity.
Industry: The compound can be utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is primarily attributed to its ability to interact with biological targets through its nitro and benzothiazole moieties. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-{5-chloro-1,3-benzothiazol-2-yl}acetamide: This compound has a chlorine atom instead of a nitro group, which may alter its reactivity and biological activity.
N-{5-nitro-1,3-benzoxazol-2-yl}acetamide: This compound contains a benzoxazole ring instead of a benzothiazole ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H7N3O3S |
|---|---|
Molekulargewicht |
237.24g/mol |
IUPAC-Name |
N-(5-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-4-6(12(14)15)2-3-8(7)16-9/h2-4H,1H3,(H,10,11,13) |
InChI-Schlüssel |
IZHZYVFQTCKCDH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B414705.png)
![N-(2-(2-furyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B414707.png)

![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-[(2-furylmethylene)amino]phenyl}propanoate](/img/structure/B414709.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B414710.png)


![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B414718.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE](/img/structure/B414719.png)
![(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414720.png)
![3-[4-(2-Cyano-ethylamino)-phenoxy]-propionitrile](/img/structure/B414721.png)


